molecular formula C12H13N3O3 B6143570 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide CAS No. 730253-01-7

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide

Cat. No. B6143570
CAS RN: 730253-01-7
M. Wt: 247.25 g/mol
InChI Key: LGXAEOMXXWUPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide, also known as N-phenylacetamide, is an important compound in the field of organic chemistry. It is used in a variety of applications, such as synthesis, research, and drug development. N-phenylacetamide has a wide range of properties, including antifungal and antibacterial activities, and is used in the synthesis of a variety of compounds. It is also used in the production of pharmaceuticals, such as the anticonvulsant drug phenytoin.

Mechanism of Action

The mechanism of action of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide is not fully understood. However, it is thought to interact with various proteins, enzymes, and other molecules in the body. It is thought to bind to the active site of enzymes, and to inhibit their activity. It is also thought to interact with certain proteins, such as receptors, and to modulate their activity. Additionally, it is thought to interact with cell membranes, and to affect their permeability.
Biochemical and Physiological Effects
2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, and to increase the activity of certain proteins, such as receptors. It has also been shown to inhibit the activity of certain enzymes, such as proteases, and to reduce the permeability of cell membranes. Additionally, it has been shown to have antifungal and antibacterial activities.

Advantages and Limitations for Lab Experiments

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide has several advantages for use in laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. It is also relatively easy to synthesize, and can be synthesized using a variety of methods. Additionally, it is relatively stable, and has a wide range of biochemical and physiological effects.
However, there are some limitations to the use of 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide in laboratory experiments. It is not always possible to accurately predict the effects of the compound on a given system, and it is not always possible to accurately control the concentration of the compound in a given system. Additionally, the compound can be toxic at high concentrations, and can cause adverse effects in certain organisms.

Future Directions

There are a number of potential future directions for research involving 2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide. These include further investigation into the biochemical and physiological effects of the compound, as well as further investigation into the mechanism of action of the compound. Additionally, further research could be conducted into the potential applications of the compound, such as in drug development, and into the potential toxicity of the compound. Finally, further research could be conducted into the potential uses of the compound in laboratory experiments, such as in the synthesis of other compounds.

Synthesis Methods

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide can be synthesized by various methods, including the Fischer indole synthesis, the Knoevenagel condensation, the Doebner-Miller reaction, and the Ullmann reaction. The Fischer indole synthesis is a two-step process involving the condensation of an aldehyde or ketone with an amine, followed by the cyclization of the intermediate product with a Lewis acid. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile. The Doebner-Miller reaction involves the reaction of an aromatic aldehyde or ketone with an amine, followed by the addition of a Lewis acid. The Ullmann reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst.

Scientific Research Applications

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamideamide has been used extensively in scientific research. It has been used to study the mechanism of action of various drugs, as well as to investigate the biochemical and physiological effects of drugs. It has also been used to study the structure and function of proteins, as well as to study the structure and function of enzymes. Additionally, it has been used to study the structure and function of cell membranes, and to study the interactions between proteins and other molecules.

properties

IUPAC Name

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-14-8-11(17)15(12(14)18)7-10(16)13-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXAEOMXXWUPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)N(C1=O)CC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide

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